molecular formula C7H16O2 B1599283 3-tert-Butyloxy-1-propanol CAS No. 80783-53-5

3-tert-Butyloxy-1-propanol

Cat. No.: B1599283
CAS No.: 80783-53-5
M. Wt: 132.2 g/mol
InChI Key: GHTWMSKPKHLXPE-UHFFFAOYSA-N
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Description

3-tert-Butyloxy-1-propanol: is an organic compound with the molecular formula C7H16O2 . It is a type of alcohol where the hydroxyl group is bonded to a carbon atom that is part of a tert-butyl group. This compound is known for its use in various chemical reactions and its applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butyloxy-1-propanol can be synthesized through the reaction of trimethylene oxide with tert-butanol . The reaction typically involves the use of an acid catalyst to facilitate the opening of the epoxide ring in trimethylene oxide, allowing the tert-butyl group to attach to the propanol chain .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-tert-Butyloxy-1-propanol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form alkanes or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as hydrogen halides (HX) can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Substitution: Halogenated compounds.

    Reduction: Alkanes or other reduced forms of the original compound.

Scientific Research Applications

3-tert-Butyloxy-1-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyloxy-1-propanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

    1-Propanol: A primary alcohol with a simpler structure.

    2-Propanol (Isopropanol): A secondary alcohol with different reactivity.

    tert-Butanol: A tertiary alcohol with a similar tert-butyl group but different overall structure.

Uniqueness: 3-tert-Butyloxy-1-propanol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the same molecule. This combination provides distinct steric and electronic properties, making it useful in specific chemical reactions and applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWMSKPKHLXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407858
Record name 3-tert-Butyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80783-53-5
Record name 3-(1,1-Dimethylethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80783-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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